![molecular formula C8H9NOS B1430225 1,2-Dimethyl-4-(sulfinylamino)benzene CAS No. 60669-07-0](/img/structure/B1430225.png)
1,2-Dimethyl-4-(sulfinylamino)benzene
Overview
Description
1,2-Dimethyl-4-(sulfinylamino)benzene is an organic compound with the molecular formula C₈H₉NOS It is a derivative of benzene, where two methyl groups are attached to the first and second carbon atoms, and a sulfinylamino group is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(sulfinylamino)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and a suitable sulfinylamine precursor.
Reaction Conditions: The sulfinylamine group is introduced through a sulfinylation reaction, which involves the reaction of o-xylene with a sulfinylamine reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfinylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used in the presence of catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Dimethyl-4-(sulfinylamino)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene (o-xylene): Lacks the sulfinylamino group, making it less reactive in certain chemical reactions.
4-(Sulfinylamino)benzene: Lacks the methyl groups, affecting its chemical properties and reactivity.
1,2-Dimethyl-4-(sulfonylamino)benzene: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical behavior.
Uniqueness
1,2-Dimethyl-4-(sulfinylamino)benzene is unique due to the presence of both methyl and sulfinylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.
Biological Activity
1,2-Dimethyl-4-(sulfinylamino)benzene, with the CAS number 60669-07-0, is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features both methyl and sulfinylamino groups, which contribute to its distinct chemical reactivity. The synthesis typically involves the reaction of 1,2-dimethylbenzene (o-xylene) with a sulfinylamine precursor under controlled conditions to introduce the sulfinylamino group .
This compound exhibits various biochemical properties that influence its biological activity:
- Enzyme Interactions : The compound interacts with enzymes involved in metabolic pathways, potentially influencing their activity through inhibition or activation mechanisms .
- Cellular Effects : It affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and growth .
- Transport and Distribution : The compound's transport within cells is mediated by specific transporters, impacting its localization and biological efficacy .
The biological activity of this compound can be attributed to its interactions with various biomolecules:
- Binding Interactions : The sulfinylamino group can participate in binding with proteins and receptors, modulating their functions .
- Metabolic Pathways : It influences critical metabolic pathways by interacting with enzymes that regulate energy production and biosynthesis .
Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in vitro. The compound was tested against several cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 20 | Inhibition of cell proliferation |
A549 (Lung) | 18 | Disruption of mitochondrial function |
The results indicated that the compound exhibits significant cytotoxicity against cancer cells through apoptosis induction and inhibition of proliferation .
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial effects of the compound against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
The findings suggest that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria .
Toxicological Profile
While exploring the therapeutic potential of this compound, understanding its toxicity is crucial. Animal model studies have shown that at higher doses, it can lead to adverse effects such as cellular damage and disruption of normal physiological processes. Conversely, lower doses may enhance metabolic activity without significant toxicity .
Applications in Research
The compound's unique properties make it valuable in various fields:
- Medicinal Chemistry : Investigated for potential therapeutic applications in treating cancer and infectious diseases.
- Biological Research : Used as a tool to study enzyme functions and cellular signaling pathways.
- Industrial Applications : Employed in synthesizing specialty chemicals and materials due to its reactivity .
Properties
IUPAC Name |
1,2-dimethyl-4-(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-4-8(9-11-10)5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTCRAWAZUAMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=S=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00821737 | |
Record name | 1,2-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00821737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-07-0 | |
Record name | 1,2-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00821737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.